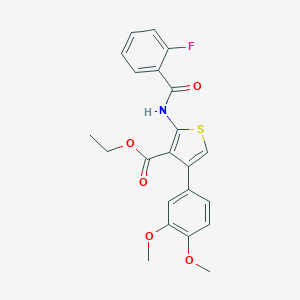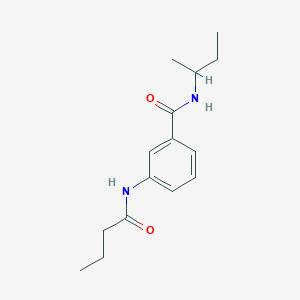
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a dimethoxyphenyl group, and a fluorobenzoyl amide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Formation of the Fluorobenzoyl Amide: The fluorobenzoyl amide can be formed by reacting the intermediate with 2-fluorobenzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and quinones.
Reduction: Alcohols, amines, and reduced aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: Thiophene derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-bromobenzoyl)amino]thiophene-3-carboxylate
- Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-iodobenzoyl)amino]thiophene-3-carboxylate
Uniqueness
ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is unique due to the presence of the fluorobenzoyl group, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for further research and development.
属性
分子式 |
C22H20FNO5S |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-15(13-9-10-17(27-2)18(11-13)28-3)12-30-21(19)24-20(25)14-7-5-6-8-16(14)23/h5-12H,4H2,1-3H3,(H,24,25) |
InChI 键 |
BFRTUKXWVUJYTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[2-(allyloxy)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B267633.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)
![N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide](/img/structure/B267642.png)
![4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267643.png)

![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)
